(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
Overview
Description
Ralfinamide mesylate is a synthetic compound known for its multimodal pharmacological properties. It is primarily investigated for its potential in treating neuropathic pain and other pain conditions such as post-operative dental pain. The compound acts as a mixed voltage-gated sodium channel blocker, N-type calcium channel blocker, noncompetitive NMDA receptor antagonist, and monoamine oxidase B inhibitor .
Mechanism of Action
Ralfinamide Mesylate, also known as (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate, is a multimodal drug with a complex pharmacology . It is under investigation for the treatment of neuropathic pain and other pain conditions .
Target of Action
Ralfinamide Mesylate primarily targets voltage-gated sodium channels (including Na v 1.7) and N-type calcium channels . These channels play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
Ralfinamide Mesylate acts as a mixed voltage-gated sodium channel blocker and an N-type calcium channel blocker . It inhibits these channels in a voltage-dependent manner, with higher potency against inactivated channels . It is two-fold selective for tetrodotoxin (TTX)-resistant sodium channels compared with TTX-sensitive currents .
Biochemical Pathways
By blocking sodium and calcium channels, Ralfinamide Mesylate suppresses the propagation of action potentials, thereby reducing the transmission of pain signals . This can lead to downstream effects such as the reduction of pain sensation.
Result of Action
The primary result of Ralfinamide Mesylate’s action is the suppression of pain . By blocking specific sodium and calcium channels, it reduces the transmission of pain signals, leading to a decrease in the sensation of pain .
Action Environment
The action, efficacy, and stability of Ralfinamide Mesylate can be influenced by various environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
Ralfinamide mesylate is synthesized through a series of chemical reactions starting from α-aminoamide. The synthesis involves the reaction of 4-[(2-fluorophenyl)methoxy]benzylamine with (S)-2-chloropropionamide under specific conditions to yield the desired product. The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of Ralfinamide mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ralfinamide mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Ralfinamide mesylate can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of Ralfinamide mesylate, which may have different pharmacological properties .
Scientific Research Applications
Ralfinamide mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of sodium and calcium channel blockers.
Biology: Investigated for its effects on neuronal cells and pain pathways.
Medicine: Explored for its potential in treating neuropathic pain, inflammatory pain, and other pain conditions.
Industry: Utilized in the development of new analgesic drugs and pain management therapies
Comparison with Similar Compounds
Similar Compounds
Safinamide: Another compound with a different fluorine position, used for similar purposes.
Evenamide: A structurally related antipsychotic in development.
Lacosamide: Used for partial-onset seizures and diabetic neuropathic pain.
Ziconotide: An FDA-approved peptide for chronic neuropathic pain.
Uniqueness
Ralfinamide mesylate is unique due to its multimodal action, targeting multiple pathways involved in pain signaling. This makes it a promising candidate for treating various pain conditions compared to other compounds that may target only a single pathway .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVNINIGBRKGZ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635374 | |
Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202825-45-4 | |
Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202825-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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